molecular formula C13H9ClN2O2 B6597546 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride CAS No. 5466-94-4

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride

Cat. No.: B6597546
CAS No.: 5466-94-4
M. Wt: 260.67 g/mol
InChI Key: IRTWGSSFYWLTCS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride typically involves the reaction of 4-nitroaniline with phosgene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-nitroaniline+phosgene4-nitro-N-phenylbenzene-1-carbonimidoyl chloride\text{4-nitroaniline} + \text{phosgene} \rightarrow \text{this compound} 4-nitroaniline+phosgene→4-nitro-N-phenylbenzene-1-carbonimidoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

Major Products Formed

Scientific Research Applications

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-phenylbenzene-1-carbonimidoyl chloride involves its interaction with nucleophiles. The chloride group is a good leaving group, making the compound reactive towards nucleophilic attack. This reactivity is exploited in various chemical syntheses and biological studies. The nitro group can also participate in redox reactions, adding to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-phenylbenzamide
  • 4-nitro-N-phenylbenzenesulfonamide
  • 4-nitro-N-phenylbenzene-1-carboxamide

Uniqueness

4-nitro-N-phenylbenzene-1-carbonimidoyl chloride is unique due to the presence of both a nitro group and a chloride group, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

IUPAC Name

4-nitro-N-phenylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-13(15-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(17)18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTWGSSFYWLTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282885
Record name 4-nitro-n-phenylbenzenecarboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-94-4
Record name 4-Nitro-N-phenylbenzenecarboximidoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5466-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC28607
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitro-n-phenylbenzenecarboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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